molecular formula C30H26BrClN4O4 B2356403 5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide CAS No. 441048-84-6

5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide

Cat. No. B2356403
CAS RN: 441048-84-6
M. Wt: 621.92
InChI Key: YTWHMDLPEFNMDJ-UHFFFAOYSA-N
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Description

5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C30H26BrClN4O4 and its molecular weight is 621.92. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • Saemian and Shirvani (2012) describe a method for carbon-14 labeling of related compounds, which is crucial for tracing and studying the distribution of these compounds in biological systems (Saemian & Shirvani, 2012).

Antiprotozoal Agents

  • Ismail et al. (2004) synthesized compounds structurally similar to the query compound, finding them to be effective antiprotozoal agents, which implies potential applications in treating diseases caused by protozoan organisms (Ismail et al., 2004).

Antitumor Activity

  • Stevens et al. (1984) discuss the synthesis and chemistry of imidazotetrazines, which are structurally similar, and their application as broad-spectrum antitumor agents (Stevens et al., 1984).

Fused Heterocyclic Systems

  • Stroganova et al. (2016) investigated acid-catalyzed transformations of related compounds leading to new fused heterocyclic systems, which are important in the development of new pharmaceuticals (Stroganova et al., 2016).

Dopamine and Serotonin Receptor Antagonists

  • Hirokawa et al. (2000) describe the synthesis of compounds with roles as dopamine D2 and D3, as well as serotonin-3 receptors antagonists, suggesting potential applications in neurological or psychiatric conditions (Hirokawa et al., 2000).

properties

IUPAC Name

5-bromo-N-[5-[(5-chloro-2-methylphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26BrClN4O4/c1-17-5-7-21(32)13-22(17)33-29(38)19-6-8-25(23(12-19)34-30(39)26-9-10-27(31)40-26)35-14-18-11-20(16-35)24-3-2-4-28(37)36(24)15-18/h2-10,12-13,18,20H,11,14-16H2,1H3,(H,33,38)(H,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWHMDLPEFNMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC=C(O6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26BrClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide

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